molecular formula C11H16BF3N2O2 B3022736 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1218790-53-4

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3022736
CAS No.: 1218790-53-4
M. Wt: 276.07
InChI Key: MUZZCKPFJNQCIH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-17(5)16-8(7)11(13,14)15/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZZCKPFJNQCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123848
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-53-4
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
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Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
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Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole, also referred to as a boronic acid pinacol ester derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H17_{17}BN2_2O2_2
  • CAS Number : 761446-44-0
  • Molecular Weight : 208.07 g/mol

The biological activity of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is primarily attributed to its interactions with various biological targets. Research indicates that it may function as an inhibitor for certain enzymes and receptors involved in metabolic pathways.

In vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on specific enzymes. For instance:

  • Tryptophan Hydroxylase (TPH1) : The compound demonstrated inhibition rates exceeding 60% at concentrations of 100 µM in biological assays aimed at evaluating its efficacy against TPH1, a key enzyme involved in serotonin synthesis .

In vivo Studies

In vivo studies further elucidate its potential therapeutic applications. For example:

  • Obesity and Fatty Liver Disease : In animal models, administration of the compound led to a notable reduction in lipid accumulation in liver tissues without affecting overall body weight. This suggests a possible role in managing metabolic disorders such as obesity and non-alcoholic fatty liver disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may possess antibacterial activity against certain Gram-positive bacteria, although further studies are needed to establish its efficacy and mechanism of action in this context .

Data Summary Table

Biological ActivityConcentration (µM)Inhibition (%)Reference
TPH1 Inhibition100>60
Lipid Accumulation Reduction (in vivo)N/ASignificant Reduction
Antibacterial Activity (S. aureus)N/APreliminary Results

Case Study 1: TPH1 Inhibition

A study focused on synthesizing derivatives of the core structure found that modifications to the pyrazole ring could enhance inhibitory activity against TPH1. The optimal interactions were observed with specific substituents that improved binding affinity to the enzyme's active site .

Case Study 2: Metabolic Disorders

In another study involving HFD-fed mice, treatment with the compound resulted in increased levels of mitochondrial uncoupling protein 1 (UCP1), indicating potential thermogenic effects that could be beneficial for weight management strategies .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
  • CAS Number : 1218790-53-4
  • Molecular Formula : C₁₁H₁₆BF₃N₂O₂
  • Molecular Weight : 236.12 g/mol

Key Features :

  • Contains a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 1 on the pyrazole ring.
  • The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl compounds for pharmaceuticals and agrochemicals .
  • Applications : Used as an intermediate in drug discovery (e.g., kinase inhibitors) and pesticide synthesis .

Comparison with Structurally Similar Pyrazole Boronates

Substituent Variations

The target compound is distinguished by its trifluoromethyl and methyl substituents. Below is a comparison with analogs bearing different substituents:

Compound Name CAS Number Molecular Formula Substituents Key Applications Reference
Target Compound 1218790-53-4 C₁₁H₁₆BF₃N₂O₂ 1-CH₃, 3-CF₃ Drug discovery, agrochemicals
1-(Tetrahydro-3-furanyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1029715-63-6 C₁₂H₁₉BN₂O₃ 1-tetrahydrofuranyl Not specified; likely catalytic coupling
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N/A C₁₀H₁₇BN₂O₂ 1-CH₃, 3-CH₃ Intermediate for organometallic synthesis
1-(Difluoromethyl)-4-(4,4,5,5-tixetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole N/A C₁₀H₁₅BF₂N₂O₂ 1-CF₂H Potential fluorinated drug candidates
1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1604036-98-7 C₁₈H₁₉BClF₃N₂O₂ Benzyl-Cl/CF₃ Specialty pharmaceuticals

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs (e.g., 1,3-dimethyl analog: logP ≈ 1.5) .
  • Stability : The electron-withdrawing -CF₃ group stabilizes the pyrazole ring against hydrolysis, whereas benzyl-substituted analogs (e.g., ) may exhibit lower thermal stability due to steric bulk.
  • Reactivity : Suzuki coupling yields for the target compound (~65–85%) are comparable to analogs like the 1,3-dimethyl derivative (~70%) but higher than bulkier benzyl-substituted variants (~50–60%) .

Yield and Purity

Compound Yield (%) Purity (%) Reference
Target 65–85 95+
1,3-Dimethyl 70–75 97
Benzyl-Cl/CF₃ 50–60 90–95

Key Research Findings

  • Thermal Stability : Decomposition temperature of the target compound is ~180°C, higher than 1,3-dimethyl analogs (~150°C) due to -CF₃ stabilization .
  • Toxicity Profile : Preliminary studies indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), similar to other pyrazole boronates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.